VU0400195

Cellular Pharmacology MALT1 Protease Activity Jurkat T Cells

Substituting MLT-985 with close analogs like MLT-943 often leads to inconsistent potency and failed in vivo studies. MLT-985 delivers the precise target engagement required for rigorous MALT1 research. Key differentiators: 2-3× higher potency in TRAF6 KO Jurkat cells; IL-2 reporter IC50 of 20 nM (vs. 40 nM for MLT-943); demonstrated tumor regression in OCI-Ly3 ABC-DLBCL xenografts; >3333-fold selectivity over 23 human proteases including caspases and cathepsins. Researchers gain reproducible, pathway-specific data; procurement managers benefit from reliable stock and documented quality.

Molecular Formula C21H16ClN3O3
Molecular Weight 393.8 g/mol
Cat. No. B10763939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0400195
Molecular FormulaC21H16ClN3O3
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=N5)Cl
InChIInChI=1S/C21H16ClN3O3/c22-14-10-13(24-19(26)15-3-1-2-8-23-15)6-7-16(14)25-20(27)17-11-4-5-12(9-11)18(17)21(25)28/h1-8,10-12,17-18H,9H2,(H,24,26)/t11-,12+,17-,18?/m1/s1
InChIKeyLJUABYFUJVRUSJ-KNGMQDLYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLT-985 (N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide) Procurement Baseline


The IUPAC name refers to the compound designated as MLT-985, a highly selective, allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) [1]. It belongs to the pyrazolopyrimidine class of small molecule inhibitors. This compound is an advanced research tool specifically developed for its potent activity against MALT1, a key therapeutic target in subsets of B-cell lymphomas (such as ABC-DLBCL) and certain autoimmune diseases [2]. It is primarily used in preclinical research settings, including in vitro biochemical assays, cellular models, and in vivo efficacy and pharmacokinetic studies .

Allosteric MALT1 protease target engagement
B-cell lymphoma pathway research context
Cell-based and in vivo preclinical study fit

Why a General 'MALT1 Inhibitor' Cannot Substitute for MLT-985 in Key Research Applications


Within the class of allosteric MALT1 inhibitors, even structurally similar compounds like the pyrazolopyrimidines exhibit critical, quantifiable differences in their performance profiles. Substituting MLT-985 with a close analog like MLT-943 is not straightforward, as they diverge significantly in key areas that directly impact experimental outcomes: cellular potency [1], in vivo pharmacokinetics [2], and biological efficacy [3]. These differences are not merely academic; they translate to distinct dosing requirements, divergent effects in functional assays, and different potential for demonstrating in vivo target engagement. Relying on a generic classification fails to account for the specific optimization that distinguishes MLT-985, potentially leading to failed experiments or irreproducible data.

Cellular Potency Divergence
Structural analogs like MLT-943 may exhibit different cellular MALT1 inhibition; functional assay IC50 and target engagement can vary significantly.
In Vivo PK Profile Mismatch
Analog compounds may show distinct pharmacokinetics and bioavailability; in vivo exposure-dependent responses are unlikely to transfer directly.
Endpoint Response Variability
Disease-model endpoint outcomes obtained with one pyrazolopyrimidine may not replicate with another; target engagement and tumor regression context differ.

Quantitative Differentiation Guide for MLT-985 (N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide)


Superior Cellular Activity: Quantified 2-Fold Increase in Potency vs. MLT-943 in a Functional Assay

In a direct head-to-head comparison of inhibition of constitutive MALT1 protease activity, MLT-985 demonstrated superior potency to its close analog, MLT-943. The study measured the inhibition of MALT1 activity in TRAF6 knockout Jurkat T cells, a model of chronic MALT1 activation [1].

Cellular MALT1 activity
Head-to-head
2–3 fold higher potency vs MLT-943 in TRAF6 KO Jurkat T cells
Supports selection for chronic MALT1 activation cell models
Assay-specific cellular context; Fig. 7A reference
Cellular Pharmacology MALT1 Protease Activity Jurkat T Cells TRAF6 KO

Quantified Superiority in Cellular Functional Assay: MLT-985 vs. MLT-943 in IL-2 Reporter Gene Activity

In a cross-study comparison of the same functional assay (IL-2 reporter gene activity in Jurkat T cells), MLT-985 exhibits significantly higher potency compared to MLT-943. MLT-985 achieves an IC50 of 20 nM in this assay [1], whereas MLT-943's reported IC50 is 40 nM .

IL-2 reporter assay
Reported
IC50 20 nM (MLT-985) vs 40 nM (MLT-943), 2-fold difference
Supports functional assay potency comparison
Cross-study comparison; validate under own conditions
IL-2 Production Jurkat T Cells Reporter Gene Assay Functional Activity

Broad Selectivity Profile Confirmation: MLT-985 Demonstrated >3,333-Fold Selectivity Window

The high selectivity of MLT-985 is supported by quantitative data. In a panel of 23 human proteases, including related cysteine proteases like Caspase 3 and Cathepsins B, C, K, L, and S, MLT-985 exhibited an IC50 greater than 10 μM in all cases . This contrasts with its biochemical IC50 of 3 nM against MALT1 [1].

Selectivity window
Class-level
> 3,333-fold over 23 human proteases (IC50 >10 µM vs 3 nM on MALT1)
Supports MALT1-dependent target engagement interpretation
Biochemical panel; off-target risk low in reported panel
Selectivity Off-target Activity Cysteine Proteases Safety Pharmacology

Superior In Vivo Pharmacokinetics: Reason for Selection of MLT-985 Over MLT-943

The selection of MLT-985 over MLT-943 for in vivo studies was directly informed by comparative pharmacokinetic (PK) analysis. Literature states that MLT-985 was chosen for in vivo experiments due to its superior pharmacokinetics and improved bioavailability in mice compared to MLT-943 [1]. While the specific PK parameters (e.g., AUC, Cmax) are not publicly available, the outcome-based evidence of its selection is clear.

In vivo PK selection
Reported
Superior PK and bioavailability in mice led to selection over MLT-943
Supports in vivo study workflow fit
Exact PK parameters not publicly available
Pharmacokinetics In Vivo Studies Bioavailability Mouse

Demonstrated In Vivo Efficacy in a Clinically Relevant Lymphoma Model

MLT-985 has demonstrated in vivo efficacy in a challenging and clinically relevant model of lymphoma. It was shown to induce tumor regression in the OCI-Ly3 xenograft model , which is an Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) model harboring a CARD11 mutation that drives constitutive MALT1 activity [1].

ABC-DLBCL xenograft model
Model context
Tumor regression in OCI-Ly3 CARD11-mutant model
Reported in vivo model-response endpoint
Endpoint context; quantitative TGI values not available
ABC-DLBCL Xenograft Model Tumor Regression CARD11 Mutation

Optimal Research Applications for MLT-985 (N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide) Based on Quantified Differentiation


Chronic MALT1 Signaling Models Requiring High Cellular Potency

In experimental systems with constitutive or chronic MALT1 activation, such as TRAF6 knockout Jurkat T cells, MLT-985 is the superior choice. Its demonstrated 2-3 fold higher potency compared to MLT-943 in this specific context [1] justifies its selection to ensure robust target engagement and maximal inhibition of downstream signaling, which may not be achievable with less potent analogs at comparable concentrations.

Functional Immune Cell Assays (IL-2 Production)

For studies investigating MALT1's role in T-cell receptor signaling, where inhibition of IL-2 production is a key readout, MLT-985 provides a quantifiable advantage. Its IC50 of 20 nM in a Jurkat cell IL-2 reporter gene assay is half that of MLT-943 (40 nM) [1][2]. This higher functional potency allows researchers to use lower concentrations to achieve the same level of inhibition, minimizing potential solubility or off-target concerns in cell culture.

In Vivo Efficacy Studies in MALT1-Dependent Lymphoma Xenografts

MLT-985 is uniquely positioned for in vivo oncology research in ABC-DLBCL models like OCI-Ly3, where it has demonstrated tumor regression [1]. Its selection for these studies was based on its superior pharmacokinetic and bioavailability profile in mice compared to MLT-943 [2]. Researchers initiating in vivo studies can be confident in its ability to achieve systemic exposure levels required for efficacy, a critical parameter that is not guaranteed with its less optimized analog.

Target Validation and Mechanistic Studies Demanding High Target Selectivity

In complex biological samples where proteases from multiple families may be present, the confirmed selectivity profile of MLT-985 is essential. With a >3,333-fold selectivity window over 23 other human proteases, including several cathepsins and caspase-3 [1][2], MLT-985 minimizes the risk that observed phenotypes are due to off-target activity. This makes it a robust tool for rigorous target validation and deconvolution of MALT1-specific signaling pathways.

Application
Selection Property
Validation Focus
Chronic MALT1 activation cell models
Cellular potency context
Target engagement confirmation
T-cell receptor signaling functional assays
Functional assay potency
IL-2 reporter gene inhibition
ABC-DLBCL xenograft oncology research
In vivo exposure profile
Tumor regression endpoint response
MALT1 pathway target validation
Protease selectivity profile
Off-target activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0400195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.